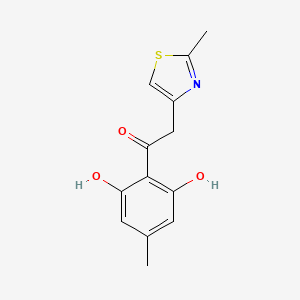
1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-one
Descripción general
Descripción
1-(2,6-Dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-one, commonly referred to as DMT, is a synthetic compound with a wide range of applications in the scientific research field. DMT has been widely studied for its potential to provide a wide range of therapeutic and medicinal benefits, as well as its ability to act as an effective reagent in chemical synthesis.
Aplicaciones Científicas De Investigación
DMT has a wide range of scientific research applications, including its use as a reagent in chemical synthesis, its potential as a therapeutic agent, and its ability to act as a substrate for biochemical and physiological studies. In chemical synthesis, DMT can be used as a reagent for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It also has potential therapeutic applications, as it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, DMT can be used as a substrate for biochemical and physiological studies, as it can be used to study the effects of drugs on the body, as well as to study the effects of various environmental factors on the body.
Mecanismo De Acción
The mechanism of action of DMT is not fully understood. However, it is believed that DMT acts as an agonist at the 5-HT2A receptor, which is a serotonin receptor. It is thought that DMT binds to the receptor and activates it, causing the release of serotonin, which then acts on the body to produce its various effects. Additionally, DMT has been shown to interact with other neurotransmitters, such as dopamine and norepinephrine, which may also contribute to its effects.
Biochemical and Physiological Effects
DMT has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have an anxiolytic effect, meaning that it can reduce anxiety. It has also been shown to have a sedative effect, meaning that it can reduce arousal and promote relaxation. Additionally, it has been shown to have a neuroprotective effect, meaning that it can protect neurons from damage. Finally, it has been shown to have an anti-depressant effect, meaning that it can reduce depression symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMT in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively non-toxic and can be used in a wide range of experiments. However, there are some limitations to using DMT in lab experiments. For example, it has a relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. Additionally, it is not very soluble in water, meaning that it can be difficult to dissolve in aqueous solutions. Finally, it has a relatively low solubility in organic solvents, meaning that it can be difficult to dissolve in organic solvents.
Direcciones Futuras
There are many potential future directions for DMT research. One potential direction is to further explore its potential therapeutic applications, such as its potential to treat anxiety, depression, and other mental health disorders. Additionally, further research could be done to explore its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential as a substrate for biochemical and physiological studies, as well as its potential to act as a reagent in chemical synthesis. Finally, further research could be done to explore its potential interactions with other neurotransmitters, such as dopamine and norepinephrine, as well as its potential to interact with other receptors, such as the 5-HT2A receptor.
Métodos De Síntesis
DMT is synthesized through a process known as the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde and a ketone, followed by the addition of an amine to form the desired product. In the case of DMT, the aldehyde used is 2,6-dihydroxy-4-methylphenylacetaldehyde, while the ketone is 2-methyl-1,3-thiazol-4-yl ethanone. The amine used is ethylenediamine. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then isolated through distillation.
Propiedades
IUPAC Name |
1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-7-3-10(15)13(11(16)4-7)12(17)5-9-6-18-8(2)14-9/h3-4,6,15-16H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYIREWOTHVAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)CC2=CSC(=N2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328594 | |
| Record name | 1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,6-Dihydroxy-4-methylphenyl)-2-(2-methylthiazol-4-yl)ethanone | |
CAS RN |
51625-83-3 | |
| Record name | 1-(2,6-dihydroxy-4-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(adamantan-1-yl)ethyl]-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6523693.png)
![4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523696.png)

![ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6523717.png)
![N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523719.png)
![3-[(4-chlorophenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523729.png)
![N-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523735.png)
![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6523742.png)
![N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523750.png)
![N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B6523753.png)
![(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6523759.png)
![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6523765.png)
![N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B6523776.png)
![3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide](/img/structure/B6523787.png)